molecular formula C15H13ClN2O B2952473 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 292644-39-4

4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B2952473
CAS No.: 292644-39-4
M. Wt: 272.73
InChI Key: GAIZTMUYTMNEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the use of 2-aminophenol and 5,7-dimethyl-2-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are used to facilitate the cyclization process. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or water, for a specified period .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups, onto the aromatic ring .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of both chlorine and dimethyl substituents, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)14-13(6-8)18-15(19-14)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIZTMUYTMNEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.